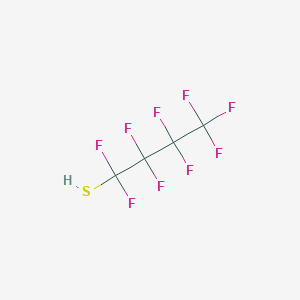
2-(4-Chlorophenoxy)ethanol;methylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)ethanol and methylcarbamic acid are two distinct compounds that can be combined to form a unique chemical entity. 2-(4-Chlorophenoxy)ethanol is an organic compound with the molecular formula C8H9ClO2. It is known for its applications in various chemical reactions and industrial processes . Methylcarbamic acid, on the other hand, is a derivative of carbamic acid and is used in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)ethanol typically involves the reaction of 4-chlorophenol with ethylene oxide under basic conditions. The reaction proceeds as follows: [ \text{4-Chlorophenol} + \text{Ethylene oxide} \rightarrow \text{2-(4-Chlorophenoxy)ethanol} ]
For methylcarbamic acid, it can be synthesized by reacting methylamine with carbon dioxide under controlled conditions: [ \text{Methylamine} + \text{Carbon dioxide} \rightarrow \text{Methylcarbamic acid} ]
Industrial Production Methods
Industrial production of 2-(4-Chlorophenoxy)ethanol involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization. Methylcarbamic acid production in an industrial setting also follows similar principles, with emphasis on maintaining reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorophenoxyacetic acid.
Reduction: Reduction reactions can convert it to 4-chlorophenoxyethanol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Methylcarbamic acid can participate in:
Hydrolysis: It can hydrolyze to form methylamine and carbon dioxide.
Condensation: It can react with alcohols to form carbamate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides are employed for nucleophilic substitution.
Major Products
Oxidation: 4-Chlorophenoxyacetic acid.
Reduction: Various 4-chlorophenoxyethanol derivatives.
Substitution: Substituted phenoxyethanol compounds.
Applications De Recherche Scientifique
2-(4-Chlorophenoxy)ethanol and methylcarbamic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenoxy)ethanol involves its interaction with specific molecular targets, leading to various biochemical effects. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. Methylcarbamic acid exerts its effects through its ability to form carbamate esters, which can inhibit certain enzymes and disrupt metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Similar in structure but with an acetic acid group instead of an ethanol group.
4-Chlorophenol: The parent compound for 2-(4-Chlorophenoxy)ethanol.
Carbamic acid: The parent compound for methylcarbamic acid.
Uniqueness
2-(4-Chlorophenoxy)ethanol is unique due to its specific chemical structure, which imparts distinct reactivity and applications. Methylcarbamic acid’s uniqueness lies in its ability to form carbamate esters, making it valuable in various chemical and biological processes.
Propriétés
Numéro CAS |
113137-66-9 |
|---|---|
Formule moléculaire |
C10H14ClNO4 |
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)ethanol;methylcarbamic acid |
InChI |
InChI=1S/C8H9ClO2.C2H5NO2/c9-7-1-3-8(4-2-7)11-6-5-10;1-3-2(4)5/h1-4,10H,5-6H2;3H,1H3,(H,4,5) |
Clé InChI |
KSOSJAKPTZYRRP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)O.C1=CC(=CC=C1OCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


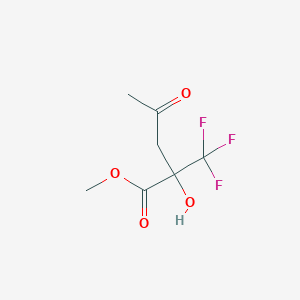
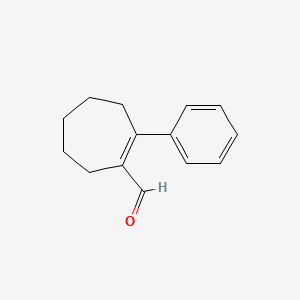
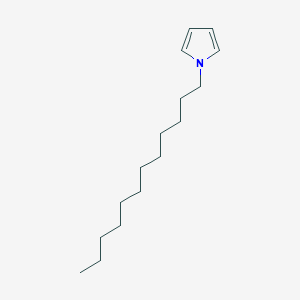
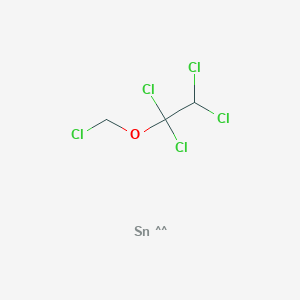

![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)

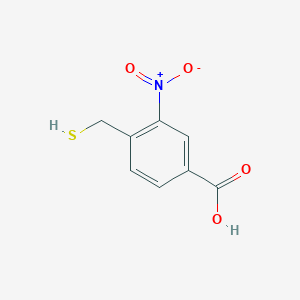


![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)

